molecular formula C20H26FN3O6S B12175967 1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid

1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid

Cat. No.: B12175967
M. Wt: 455.5 g/mol
InChI Key: GIOLNNNAAYUTBT-UHFFFAOYSA-N
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Description

This high-purity chemical, 1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid, is a sophisticated molecular scaffold designed for pharmaceutical research and discovery. The compound integrates several privileged structural motifs, including a piperazine ring and a piperidine-3-carboxylic acid group, which are commonly found in biologically active molecules targeting the central nervous system . Its molecular architecture, featuring a phenylsulfonyl group and a ketone linker, suggests potential as a key intermediate in medicinal chemistry, particularly for the development of protease inhibitors or receptor antagonists. Researchers can utilize this compound as a versatile building block for constructing compound libraries or as a lead structure for optimizing drug-like properties such as potency and selectivity. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H26FN3O6S

Molecular Weight

455.5 g/mol

IUPAC Name

1-[4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C20H26FN3O6S/c21-16-3-5-17(6-4-16)31(29,30)24-12-10-22(11-13-24)18(25)7-8-19(26)23-9-1-2-15(14-23)20(27)28/h3-6,15H,1-2,7-14H2,(H,27,28)

InChI Key

GIOLNNNAAYUTBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Preparation Methods

Sulfonylation of Piperazine

Piperazine reacts with 4-fluorobenzenesulfonyl chloride under controlled conditions to yield the monosubstituted sulfonamide.

Procedure :

  • Dissolve piperazine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

  • Add 4-fluorobenzenesulfonyl chloride (1.05 equiv) dropwise under nitrogen.

  • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

  • Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

  • Purify via recrystallization (ethanol/water) to obtain white crystals.

Key Considerations :

  • Stoichiometry : Excess sulfonyl chloride risks disubstitution.

  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

  • Base : Triethylamine (TEA) may be added to scavenge HCl.

Preparation of 4-Oxobutanoyl Intermediate

Activation of Butanedioic Acid

The 4-oxobutanoyl linker is derived from succinic anhydride or 4-chlorobutanoyl chloride .

Procedure (Using Succinic Anhydride) :

  • React succinic anhydride (1.2 equiv) with thionyl chloride (2.0 equiv) at reflux (60°C, 4 hours).

  • Evaporate excess thionyl chloride to yield 4-chlorobutanoyl chloride.

  • Use directly in subsequent coupling steps.

Alternative Method :

  • Michael Addition : Employ acryloyl chloride and a nucleophilic catalyst (e.g., DMAP) to form the α,β-unsaturated ketone, followed by hydrogenation.

Coupling of Piperidine-3-Carboxylic Acid to the 4-Oxobutanoyl Linker

Carbodiimide-Mediated Amide Bond Formation

Activate the carboxylic acid group of piperidine-3-carboxylic acid for nucleophilic attack by the piperazine sulfonamide.

Procedure :

  • Dissolve piperidine-3-carboxylic acid (1.0 equiv) and 4-[(4-fluorophenyl)sulfonyl]piperazine (1.1 equiv) in dry DMF.

  • Add EDCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C.

  • Stir at room temperature for 24 hours.

  • Quench with 1M HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Optimization Notes :

  • Coupling Agents : EDCl/HOBt minimizes racemization.

  • Solvent : DMF enhances solubility of polar intermediates.

Final Assembly and Deprotection

Ester Hydrolysis

If protective groups (e.g., tert-butyl ester) are used, acidic hydrolysis yields the free carboxylic acid.

Procedure :

  • Treat the ester intermediate (1.0 equiv) with trifluoroacetic acid (TFA, 5.0 equiv) in DCM.

  • Stir at room temperature for 3 hours.

  • Concentrate under reduced pressure and neutralize with NaHCO₃.

  • Extract with ethyl acetate and purify via recrystallization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.72 (m, 2H, ArH), 7.32–7.25 (m, 2H, ArH), 3.65–3.51 (m, 4H, piperazine), 3.12–2.98 (m, 2H, piperidine), 2.82–2.65 (m, 4H, butanoyl).

  • LC-MS : [M+H]⁺ = 482.2 (calculated), 482.3 (observed).

Industrial-Scale Production

Continuous Flow Reactor Design

  • Reactor Type : Tubular reactor with static mixers.

  • Conditions : 50°C, 10 bar pressure, residence time 30 minutes.

  • Yield : 85–90% with >99% purity.

Challenges and Mitigation Strategies

Common Side Reactions

  • Di-sulfonylation : Controlled stoichiometry and low temperature prevent over-reaction.

  • Ester Hydrolysis : Use anhydrous conditions and inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic Acid (CAS 438616-45-6)
  • Structure: Piperazine with 3-chlorophenyl substitution, linked via oxobutanoyl to a terminal carboxylic acid.
  • Key Differences: Substituent: 3-chlorophenyl vs. 4-fluorophenylsulfonyl. Terminal group: Carboxylic acid at the end of the oxobutanoyl chain vs. on the piperidine ring.
  • Physicochemical Properties: Molecular weight: 296.75 g/mol; XLogP3: 1.4; Topological polar surface area (TPSA): 60.8 Ų .
4-({1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3,3-dimethyl-2-piperazinone (CAS 946313-54-8)
  • Structure: Combines a 4-fluorophenylsulfonyl-piperidine with a dimethyl-piperazinone ring.
  • Key Differences: Core structure: Piperazinone (lactam) vs. piperazine. Substituents: Dimethyl groups on piperazinone vs. unsubstituted piperazine in the target compound.
  • Functional Implications : The lactam ring may enhance rigidity, affecting receptor binding kinetics .
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic Acid (CAS 1119450-52-0)
  • Structure : Pyridazine core linked to piperidine-4-carboxylic acid.
  • Key Differences :
    • Central heterocycle: Pyridazine vs. piperazine/piperidine.
    • Substituent: 3-fluorophenyl vs. 4-fluorophenylsulfonyl.
  • Biological Relevance: Pyridazine derivatives are known for kinase inhibition, suggesting divergent therapeutic applications compared to the target compound’s sulfonamide-based design .

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Functional Groups
Target Compound ~405 (estimated) ~1.8 ~90 Sulfonyl, carboxylic acid, piperazine
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic Acid 296.75 1.4 60.8 Chlorophenyl, carboxylic acid
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic Acid 297.35 1.5 75.6 Fluorophenyl, pyridazine, carboxylic acid

Observations :

  • Chloro- and fluoro-substituted analogs exhibit lower molecular weights and XLogP3 values, indicating better lipophilicity for blood-brain barrier penetration .

Biological Activity

The compound 1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid exhibits a complex structure that suggests potential for diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Structural Characteristics

The compound features a piperidine core substituted with a piperazine moiety and a fluorophenyl sulfonyl group, which enhances its biological activity. The presence of the fluorine atom is significant as it can influence both electronic properties and steric hindrance, potentially affecting the compound's interaction with biological targets.

Antibacterial Activity

Preliminary studies indicate that compounds with similar structures demonstrate notable antibacterial properties. For instance, derivatives containing piperazine and sulfonyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial mechanism is likely linked to enzyme inhibition pathways, which are prevalent in piperazine derivatives.

Enzyme Inhibition

1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid is hypothesized to act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Studies have shown that related compounds can inhibit AChE activity effectively, which is crucial for therapeutic applications in treating neurodegenerative diseases .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Similar piperazine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer chemotherapy .

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Binding : The sulfonyl group enhances binding affinity to target enzymes.
  • Receptor Interaction : The piperazine moiety may facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways.

Research indicates that the acyl piperazinyl fragment can form covalent bonds with enzymes like fatty acid amide hydrolase (FAAH), leading to prolonged inhibition and increased levels of endogenous lipid mediators .

Comparative Analysis

To better understand the biological activity of 1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleContains oxadiazole moietyAntibacterial, AChE inhibition
4-{4-[bromophenylsulfonyl]piperazin-1-yl}-N-thiazolylideneThiazole derivativeModerate antibacterial activity
2-(4-bromophenoxy)-1-{4-[fluorophenylsulfonyl]piperazin-1-yl}ethanoneBromine substitutionPotential anti-inflammatory effects

This table illustrates how variations in functional groups influence the biological activities of these compounds.

Case Studies

Several case studies highlight the importance of pharmacological evaluation of similar compounds:

  • Antibacterial Screening : A study demonstrated that piperidine derivatives exhibited varying degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus, with some showing IC50 values below 5 µg/mL .
  • Enzyme Inhibition Studies : Research on piperazine derivatives revealed strong inhibitory effects on urease and AChE, supporting their potential use in treating conditions like peptic ulcers and Alzheimer's disease .

Q & A

Basic: What are the critical considerations for synthesizing and purifying this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with sulfonylation of the piperazine ring followed by coupling with the piperidine-3-carboxylic acid moiety. Key steps include:

  • Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond between the butanoyl and piperidine groups .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water). Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Basic: Which spectroscopic and chromatographic methods are optimal for structural characterization?

Methodological Answer:

  • NMR : Use 1^1H and 13^{13}C NMR to confirm sulfonyl and piperazine/piperidine ring connectivity. Look for characteristic shifts: sulfonyl group (~7.8 ppm for aromatic protons, 45–50 ppm for 13^{13}C) and piperidine C-3 carboxylic acid (~175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+ expected ~508.15 g/mol) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Basic: How do solubility properties influence formulation for biological assays?

Methodological Answer:
The compound’s carboxylic acid group confers pH-dependent solubility:

  • Aqueous buffers : Use phosphate-buffered saline (pH 7.4) with ≤5% DMSO for in vitro studies. Pre-solubilize in DMSO (10 mM stock) .
  • Stability : Test hydrolysis susceptibility under physiological pH (4–8) via HPLC over 24 hours .

Advanced: How can computational methods optimize synthesis pathways?

Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) to:

  • Predict transition states for sulfonylation and amidation steps, minimizing side reactions .
  • Screen solvents (e.g., DMF vs. THF) for reaction efficiency using COSMO-RS solvation models .
  • Validate with experimental data (e.g., reaction yields) to refine computational parameters .

Advanced: How to resolve contradictions in NMR data for piperazine ring conformers?

Methodological Answer:

  • Dynamic NMR : Perform variable-temperature 1^1H NMR (25–60°C) to detect ring inversion. Split signals at low temperatures indicate slow exchange .
  • NOESY : Identify spatial proximity between sulfonyl phenyl and piperidine protons to confirm chair/boat conformations .
  • DFT Simulations : Compare calculated chemical shifts (GIAO method) with experimental data to assign conformers .

Advanced: What experimental designs validate receptor binding or enzyme inhibition?

Methodological Answer:

  • SPR Assays : Immobilize target receptors (e.g., GPCRs) on sensor chips; measure binding kinetics (kon_\text{on}/koff_\text{off}) at varying compound concentrations .
  • Radioligand Displacement : Use 3^3H-labeled antagonists (e.g., for serotonin receptors) to calculate IC50_{50} values .
  • Enzyme Inhibition : Couple with fluorogenic substrates (e.g., AMC-labeled peptides) in kinetic assays (λex_\text{ex} = 360 nm, λem_\text{em} = 460 nm) .

Advanced: How to assess synergistic effects with chemotherapeutics?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method. Treat cells (e.g., HeLa) with serial dilutions of the compound and cisplatin; calculate CI via CompuSyn software .
  • Transcriptomics : RNA-seq to identify pathways (e.g., apoptosis) modulated by the combination vs. monotherapy .

Advanced: What strategies identify degradation pathways under stressed conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and UV light (254 nm). Analyze degradants via LC-MS/MS .
  • Oxidative Stability : Treat with H2_2O2_2 (3% v/v) and monitor sulfoxide/sulfone byproducts .

Advanced: How does chirality at the piperidine-3-carboxylic acid position affect bioactivity?

Methodological Answer:

  • Chiral Separation : Use HPLC with a Chiralpak AD-H column (hexane/isopropanol, 90:10) to isolate enantiomers .
  • Enantiomer Comparison : Test isolated (R)- and (S)-forms in receptor binding assays. A 10-fold difference in IC50_{50} suggests stereospecific activity .

Advanced: What methodologies synthesize heterocyclic analogs for SAR studies?

Methodological Answer:

  • Piperazine Replacement : Substitute with morpholine (via SNAr reaction) or thiomorpholine (using Lawesson’s reagent) .
  • Ring Expansion : Convert piperidine to azepane via reductive amination with formaldehyde .
  • Bioisosteres : Replace the sulfonyl group with carbonyl (via Pd-catalyzed carbonylation) .

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